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molecular formula C21H20N2O B8144285 9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol

9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol

Cat. No. B8144285
M. Wt: 316.4 g/mol
InChI Key: SZNJSYYGWCUPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09224963B2

Procedure details

A solution of 2-(benzyloxy)-9-(4-tert-butylpyridin-2-yl)-9H-carbazole 9 (3.00 g, 7.38 mmol, 1.0 eq) and pentamethylbenzene (3.33 g, 22.14 mmol, 3.0 eq) in dichloromethane (74 mL) was cooled to −78° C. in a dry ice-acetone bath, then BCl3 (18.45 mL, 18.45 mmol, 1.0 M in dichloromethane) was added dropwise. After that, the mixture was stirred at −78° C. for 30 minutes, then quenched with methanol. The dry ice-acetone bath was removed and the mixture was warmed to room temperature. The pH of the solution was adjusted to about 6-7 using Et3N, then the solution was washed with saturated NaHCO3 solution until there was no gas to generate, dried over sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure and the residue was purified through column chromatography on silica gel using hexane/ethyl acetate (10:1-3:1) first, then dichloromethane/methanol (10:1) as an eluent to obtain the desired product, 9-(4-tert-butylpyridin-2-yl)-9H-carbazol-2-ol 10, as a grey solid (2.27 g in 97% yield). 1H NMR (DMSO-d6, 400 MHz): δ 1.40 (s, 9H), 6.79 (dd, J=8.0, 2.0 Hz, 1H), 7.15 (d, J=2.0 Hz, 1H), 7.25 (t, J=7.2 Hz, 1H), 7.32-7.36 (m, 1H), 7.50 (dd, J=5.6, 1.6 Hz, 1H), 7.65 (d, J=2.0 Hz, 1H), 7.68 (d, J=8.4 Hz, 1H), 8.00 (d, J=8.4 Hz, 1H), 8.07 (d, J=7.6 Hz, 1H), 8.63 (d, J=5.6 Hz, 1H), 9.62 (s, 1H).
Name
2-(benzyloxy)-9-(4-tert-butylpyridin-2-yl)-9H-carbazole
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One
Name
Quantity
18.45 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:21]=[CH:20][C:19]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[N:12]([C:22]3[CH:27]=[C:26]([C:28]([CH3:31])([CH3:30])[CH3:29])[CH:25]=[CH:24][N:23]=3)[C:11]=2[CH:10]=1)C1C=CC=CC=1.CC1C(C)=C(C)C(C)=C(C)C=1.B(Cl)(Cl)Cl>ClCCl>[C:28]([C:26]1[CH:25]=[CH:24][N:23]=[C:22]([N:12]2[C:11]3[CH:10]=[C:9]([OH:8])[CH:21]=[CH:20][C:19]=3[C:18]3[C:13]2=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH:27]=1)([CH3:31])([CH3:29])[CH3:30]

Inputs

Step One
Name
2-(benzyloxy)-9-(4-tert-butylpyridin-2-yl)-9H-carbazole
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=2N(C3=CC=CC=C3C2C=C1)C1=NC=CC(=C1)C(C)(C)C
Name
Quantity
3.33 g
Type
reactant
Smiles
CC=1C(=C(C(=C(C1)C)C)C)C
Name
Quantity
74 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
18.45 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After that, the mixture was stirred at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with methanol
CUSTOM
Type
CUSTOM
Details
The dry ice-acetone bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature
WASH
Type
WASH
Details
the solution was washed with saturated NaHCO3 solution until there
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified through column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=NC=C1)N1C2=CC=CC=C2C=2C=CC(=CC12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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